REACTION_CXSMILES
|
F[C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:10])[CH:9]=1)[C:5]#[N:6].[OH:11][C:12]1[CH:13]=[N:14][CH:15]=[N:16][CH:17]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[F:10][C:8]1[CH:7]=[C:4]([CH:3]=[C:2]([O:11][C:12]2[CH:13]=[N:14][CH:15]=[N:16][CH:17]=2)[CH:9]=1)[C:5]#[N:6] |f:2.3.4|
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C#N)C=C(C1)F
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Name
|
|
Quantity
|
691 mg
|
Type
|
reactant
|
Smiles
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OC=1C=NC=NC1
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Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
microwaved at 150° C. for 15 minutes
|
Duration
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15 min
|
Type
|
FILTRATION
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Details
|
The reaction was filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated on silica gel (5 g)
|
Type
|
WASH
|
Details
|
washed with 50% ethyl acetate/hexane
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude mixture was purified by flash chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C#N)C=C(C1)OC=1C=NC=NC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 750 mg | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |